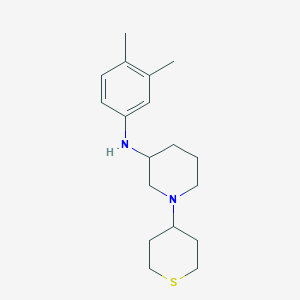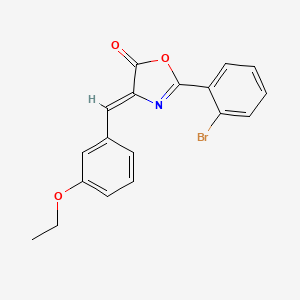![molecular formula C18H22N4OS B6046348 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6046348.png)
2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine, also known as TPPU, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in various physiological processes. The inhibition of sEH by TPPU leads to an increase in the levels of EETs, which has been shown to have beneficial effects in various disease models.
Mecanismo De Acción
The mechanism of action of 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine involves the inhibition of sEH, which is responsible for the metabolism of EETs. EETs are important signaling molecules that have anti-inflammatory, vasodilatory, and cardioprotective effects. The inhibition of sEH by 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine leads to an increase in the levels of EETs, which has been shown to have beneficial effects in various disease models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine are mainly attributed to the increase in the levels of EETs. EETs have been shown to have anti-inflammatory, vasodilatory, and cardioprotective effects. The increase in the levels of EETs by 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been shown to reduce blood pressure, improve glucose tolerance and insulin sensitivity, and reduce inflammation in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in lab experiments include its potency and selectivity for sEH inhibition, which allows for the specific modulation of EET levels. However, one limitation of using 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Direcciones Futuras
The future directions for 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine research include the evaluation of its efficacy and safety in various disease models, the development of more potent and selective sEH inhibitors, and the investigation of the potential clinical applications of sEH inhibition in human diseases.
In conclusion, 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a potent and selective inhibitor of sEH that has been shown to have beneficial effects in various disease models. The inhibition of sEH by 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine leads to an increase in the levels of EETs, which has anti-inflammatory, vasodilatory, and cardioprotective effects. Future research on 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine and sEH inhibition may lead to the development of new therapeutic approaches for human diseases.
Métodos De Síntesis
The synthesis of 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine involves the reaction of 4-(1-piperidinyl)pyrimidine with 4-bromo-2-thiophenecarboxylic acid followed by the addition of 3-pyrrolidinecarboxaldehyde. The reaction is carried out in the presence of a base and a palladium catalyst. The resulting product is then purified using column chromatography to obtain 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in high yield and purity.
Aplicaciones Científicas De Investigación
2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been extensively studied in various disease models, including hypertension, diabetes, and inflammation. In a study conducted by Zhang et al., 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine was shown to reduce blood pressure in spontaneously hypertensive rats by increasing the levels of EETs. In another study, 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine was found to improve glucose tolerance and insulin sensitivity in mice fed with a high-fat diet. The beneficial effects of 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in inflammation have also been demonstrated in various models, including acute lung injury, colitis, and sepsis.
Propiedades
IUPAC Name |
[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-17(16-3-1-12-24-16)22-11-6-15(13-22)14-4-9-21(10-5-14)18-19-7-2-8-20-18/h1-3,7-8,12,14-15H,4-6,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLUTPJTGJFSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)C(=O)C3=CC=CS3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[1-(2-Thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-thiophenecarboxamide](/img/structure/B6046268.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B6046269.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B6046278.png)
![3-(4-chlorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6046285.png)
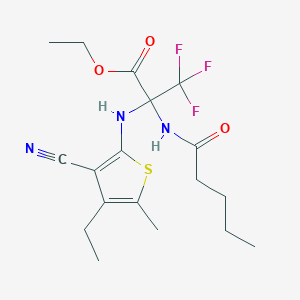
![[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)
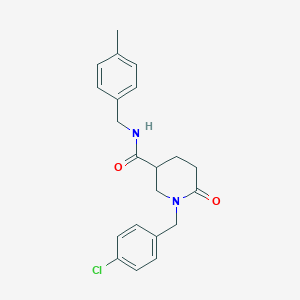
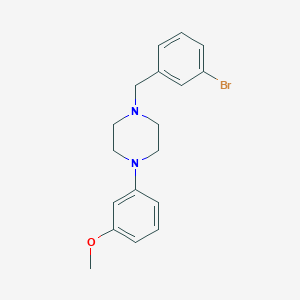
![1-(6-chloro-3-pyridazinyl)-4-(2-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046325.png)
![2-(1,3-benzodioxol-5-ylmethyl)-8-benzylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6046329.png)
![2-{1-(2-methylbenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6046335.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6046343.png)
